Cas no 53462-16-1 (1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate)
53462-16-1 structure
Product Name:1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate
CAS-nummer:53462-16-1
MF:C17H27ClN3O4P
MW:403.840744256973
CID:357192
PubChem ID:54601191
Update Time:2025-04-19
1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate Chemische en fysische eigenschappen
Naam en identificatie
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- 1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate
- N-(7-chloroquinolin-4-yl)-N',N'-diethylbutane-1,4-diamine,phosphoric acid
- NSC-10033
- Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylbutane-1,4-diamine (1/1)
- DTXSID00713087
- NSC10033
- 53462-16-1
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- Inchi: 1S/C17H24ClN3.H3O4P/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17;1-5(2,3)4/h7-9,11,13H,3-6,10,12H2,1-2H3,(H,19,20);(H3,1,2,3,4)
- InChI-sleutel: ZXWMRRIBAWHKKX-UHFFFAOYSA-N
- LACHT: ClC1C=CC2C(C=1)=NC=CC=2NCCCCN(CC)CC.P(=O)(O)(O)O
Berekende eigenschappen
- Exacte massa: 403.14301
- Monoisotopische massa: 403.1427710g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 8
- Complexiteit: 333
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 106Ų
Experimentele eigenschappen
- PSA: 105.92
1,4-Butanediamine, N'-(7-chloro-4-quinolinyl)-N,N-diethyl-, phosphate Gerelateerde literatuur
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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